![molecular formula C20H27N3O3 B6578584 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine CAS No. 1105227-12-0](/img/structure/B6578584.png)
3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine
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Overview
Description
The compound “3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine” is an organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is attached to a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The piperidine ring is substituted with a 2-methoxybenzoyl group and the oxadiazole ring is substituted with a 2,2-dimethylpropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction, and the formation of the piperidine ring, possibly through a reduction or a cyclization reaction as well. The 2,2-dimethylpropyl and 2-methoxybenzoyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of the oxadiazole and piperidine rings would introduce some rigidity into the structure, while the 2,2-dimethylpropyl and 2-methoxybenzoyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. The oxadiazole ring could potentially undergo reactions at the nitrogen atoms, while the piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms. The 2,2-dimethylpropyl and 2-methoxybenzoyl groups could potentially undergo reactions at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under various conditions. The presence of the oxadiazole and piperidine rings could potentially influence these properties .Scientific Research Applications
- Researchers have investigated the compound’s potential as an antibacterial agent. Its unique chemical structure may allow it to target specific bacterial strains effectively. Further studies are needed to determine its mechanism of action and efficacy against various pathogens .
Antibacterial Activity
Feel free to explore more about this compound in the cited literature . If you have any specific questions or need additional details, feel free to ask! 😊
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, for example, its mechanism of action would likely involve interaction with a specific biological target, such as a protein or an enzyme. The specific nature of this interaction would depend on the structure of the compound and the nature of the biological target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)12-17-21-22-18(26-17)14-8-7-11-23(13-14)19(24)15-9-5-6-10-16(15)25-4/h5-6,9-10,14H,7-8,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITANAQJAOBQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone |
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